2-Allylphenyl 3-piperidinyl ether
Overview
Description
2-Allylphenyl 3-piperidinyl ether is a chemical compound with the CAS Number: 946714-33-6 and a molecular weight of 217.31 . It is used in various fields of research and development .
Molecular Structure Analysis
The molecular formula of 2-Allylphenyl 3-piperidinyl ether is C14H19NO . The InChI code is 1S/C14H19NO/c1-2-6-12-7-3-4-9-14 (12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2 .Scientific Research Applications
The Preparation and Rearrangement of Ethers
- Williamson Ether Synthesis and Claisen Rearrangement : The preparation of allyl phenyl ether, followed by its Claisen rearrangement to 2-allylphenol, introduces critical reactions of ethers. This process is pivotal in teaching undergraduate students about ether chemistry, including purification techniques and NMR spectrum analysis for structure determination (Sanford, Lis, & McPherson, 2009).
Synthesis Techniques
- Enantio- and Diastereoselective Synthesis : An efficient method for synthesizing highly substituted piperidines with controlled stereocenters, utilizing a four-component, one-pot synthesis approach. This highlights the application in creating complex molecules with specific configurations (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010).
Catalysis and Reaction Mechanisms
Claisen Rearrangement Over Zeolites : Investigating the rearrangement of allyl phenyl ether over different zeolites reveals the influence of catalyst loading, reaction temperatures, and solvent nature on the formation of desired products. This study emphasizes the role of catalysts in directing the reaction pathway (Wagholikar, Mayadevi, Jacob, & Sivasanker, 2006).
Palladium-Catalyzed Allylic Etherification : A method showcasing the stereoselective formation of C-O bonds, utilizing zinc(II) alkoxides to promote the addition of oxygen nucleophiles to allylpalladium complexes, thereby achieving high stereoselectivity in the formation of allylic ethers (Kim & Lee, 2002).
Green Chemistry Approaches
- Connected Nucleophilic Substitution-Claisen Rearrangement in Flow : This research demonstrates the synthesis of 2-allylphenol from phenol in a micro flow system, highlighting the advantages of flow chemistry in enhancing reaction efficiency and selectivity. The study also explores process intensification and orthogonality in chemical reactions (Shahbazali, Spapens, Kobayashi, Ookawara, Noël, & Hessel, 2015).
Safety And Hazards
properties
IUPAC Name |
3-(2-prop-2-enylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQHYGPQAHXXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663025 | |
Record name | 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylphenyl 3-piperidinyl ether | |
CAS RN |
946714-33-6 | |
Record name | 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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